Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride
Description
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a small-molecule amine salt characterized by a benzyl group substituted at the para position with a thiophen-3-yl moiety. The compound features a methylamine functional group attached to the benzyl carbon, forming a secondary amine structure. Its molecular formula is C₁₃H₁₄ClNS, with a molecular weight of 259.77 g/mol. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
N-methyl-1-(4-thiophen-3-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12;/h2-7,9,13H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXJGRZQKEYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CSC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of the intermediate compound, {[4-(thiophen-3-yl)phenyl]methyl}amine.
Methylation: The intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the desired amine.
Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amine or thiophene functionalities.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine functionalities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and phenyl groups provide structural features that enable binding to these targets, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride to structurally related compounds, emphasizing molecular features, physicochemical properties, and inferred pharmacological relevance.
Thenyldiamine Hydrochloride
- Molecular Formula : C₁₄H₁₈ClN₃S
- Molecular Weight : 295.83 g/mol
- Key Substituents: Thiophen-3-ylmethyl, pyridine, dimethylaminoethyl group.
- Pharmacological Class : Antihistamine .
- Comparison: Thenyldiamine shares the thiophen-3-ylmethyl group but incorporates a pyridine ring and a dimethylaminoethyl chain. These additions increase molecular weight and likely enhance receptor-binding specificity, as seen in its antihistamine activity.
Duloxetine Related Compound F
- Molecular Formula: C₁₈H₁₉ClNOS
- Molecular Weight : 333.88 g/mol
- Key Substituents : Thiophen-3-yl, naphthalen-1-yloxy, propanamine backbone.
- Pharmacological Class: Serotonin-norepinephrine reuptake inhibitor (SNRI) analog .
- Comparison :
- Duloxetine’s related compound features a longer propanamine chain and a naphthyloxy group, which contribute to its SNRI activity.
- The target compound’s simpler benzyl-thiophene structure may limit its reuptake inhibition efficacy but could favor selectivity for other amine transporters.
3-(Thiophen-3-yl)azetidin-3-ol Hydrochloride
- Molecular Formula: C₇H₁₀ClNOS
- Molecular Weight : 191.68 g/mol
- Key Substituents : Azetidine (4-membered ring), thiophen-3-yl.
- Comparison: The azetidine ring introduces steric constraints and reduced conformational flexibility compared to the target compound’s benzyl group.
{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine Hydrochloride
- Molecular Formula: Not explicitly stated (inferred: C₁₁H₁₃ClN₂O).
- Key Substituents : Isoxazole ring, 4-methylphenyl group.
- Comparison :
Data Table: Comparative Analysis
Key Research Findings and Implications
Structural Flexibility vs. Specificity: Thenyldiamine’s pyridine and dimethylaminoethyl groups enhance receptor specificity, whereas the target compound’s simpler structure may favor broader interaction profiles .
Role of Heterocycles : Replacing thiophene with isoxazole or pyridine alters electronic properties, impacting binding affinity and metabolic stability .
Salt Forms and Solubility : All compounds are hydrochloride salts, improving aqueous solubility for in vivo applications. Molecular weight differences (191–333 g/mol) suggest varying bioavailability and distribution .
Pharmacological Potential: The target compound’s benzyl-thiophene motif is common in CNS-active molecules, suggesting possible applications in neurotransmitter modulation or enzyme inhibition .
Biological Activity
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its electron-rich properties and ability to participate in various biochemical interactions. The compound's structure can be represented as follows:
This composition indicates the presence of chlorine, nitrogen, sulfur, and carbon atoms, which contribute to its reactivity and biological interactions.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various cell line assays. Notably, it has demonstrated cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 8.1 |
| A549 (lung cancer) | 6.5 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The following table summarizes the observed effects:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 38% |
This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It may also modulate receptor activity related to neurotransmission and inflammation, impacting pathways associated with pain and immune response.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- In Vivo Antitumor Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model, treatment with the compound led to a marked decrease in swelling, supporting its anti-inflammatory claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
